
2-(Bromomethyl)-1-methyl-5-(methylsulfonyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-1-methyl-5-(methylsulfonyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its bromomethyl and methylsulfonyl substituents, which impart unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-methyl-5-(methylsulfonyl)-1H-pyrrole typically involves the bromomethylation of a suitable pyrrole precursor. One common method involves the reaction of a pyrrole derivative with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-1-methyl-5-(methylsulfonyl)-1H-pyrrole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be readily displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrrole derivatives.
Oxidation: The methylsulfonyl group can undergo oxidation reactions to form sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to yield the corresponding pyrrole without the bromomethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted pyrrole derivatives with various functional groups.
Oxidation: Sulfone derivatives.
Reduction: De-brominated pyrrole derivatives.
Applications De Recherche Scientifique
2-(Bromomethyl)-1-methyl-5-(methylsulfonyl)-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-1-methyl-5-(methylsulfonyl)-1H-pyrrole involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The methylsulfonyl group can participate in redox reactions, influencing the compound’s reactivity and stability. These interactions can modulate biological pathways and cellular processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1-methyl-2-(methylsulfonyl)benzene: Similar in structure but with a benzene ring instead of a pyrrole ring.
Methyl 2-(bromomethyl)acrylate: Contains a bromomethyl group but differs in the rest of the structure.
Uniqueness
2-(Bromomethyl)-1-methyl-5-(methylsulfonyl)-1H-pyrrole is unique due to its specific combination of a pyrrole ring with bromomethyl and methylsulfonyl substituents. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
1017279-03-6 |
|---|---|
Formule moléculaire |
C7H10BrNO2S |
Poids moléculaire |
252.13 g/mol |
Nom IUPAC |
2-(bromomethyl)-1-methyl-5-methylsulfonylpyrrole |
InChI |
InChI=1S/C7H10BrNO2S/c1-9-6(5-8)3-4-7(9)12(2,10)11/h3-4H,5H2,1-2H3 |
Clé InChI |
WIOZHORGADEVPH-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=C1S(=O)(=O)C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13972062.png)
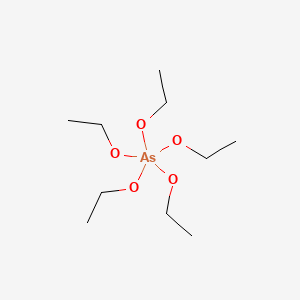
![6-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-5-yloxy)-2-methoxy-nicotinonitrile](/img/structure/B13972069.png)
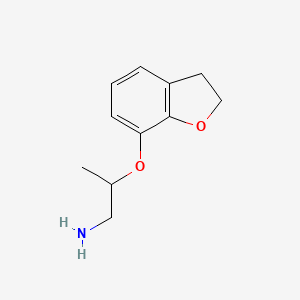
![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13972081.png)
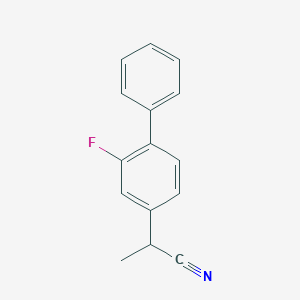
![Phenethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B13972084.png)
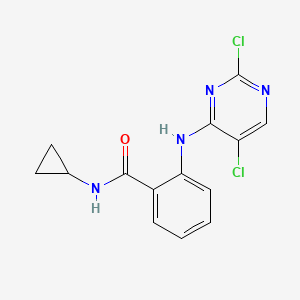
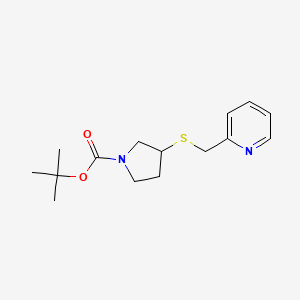

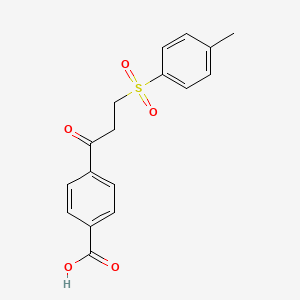
![(R)-1-[4-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13972116.png)

![2-(2-Aminoethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13972133.png)
